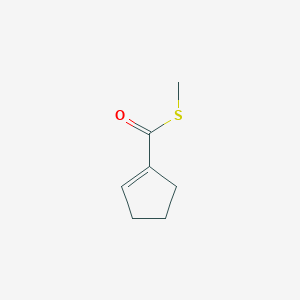
2-(Propan-2-yl)-1,3-dithiepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Propan-2-yl)-1,3-dithiepane is an organic compound that belongs to the class of dithiepane derivatives. Dithiepanes are heterocyclic compounds containing a seven-membered ring with two sulfur atoms. The presence of sulfur atoms in the ring structure imparts unique chemical properties to these compounds, making them of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,3-dithiepane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 1,3-dithiol with isopropyl halides in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dithiepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
2-(Propan-2-yl)-1,3-dithiepane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepane ring to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted dithiepane derivatives depending on the nucleophile used.
科学研究应用
2-(Propan-2-yl)-1,3-dithiepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Propan-2-yl)-1,3-dithiepane involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the dithiepane ring can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
相似化合物的比较
Similar Compounds
2-(Propan-2-yl)-1,3-dithiolane: Similar structure but with a five-membered ring.
2-(Propan-2-yl)-1,3-dithiane: Similar structure but with a six-membered ring.
2-(Propan-2-yl)-1,3-dithiepine: Similar structure but with an eight-membered ring.
Uniqueness
2-(Propan-2-yl)-1,3-dithiepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of two sulfur atoms in the ring enhances its reactivity and ability to participate in various chemical reactions. This makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
87973-74-8 |
|---|---|
分子式 |
C8H16S2 |
分子量 |
176.3 g/mol |
IUPAC 名称 |
2-propan-2-yl-1,3-dithiepane |
InChI |
InChI=1S/C8H16S2/c1-7(2)8-9-5-3-4-6-10-8/h7-8H,3-6H2,1-2H3 |
InChI 键 |
UHPGVDQTRTUEMO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1SCCCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


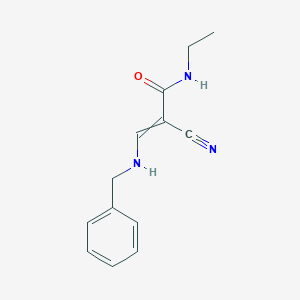
methanone](/img/structure/B14405117.png)
![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
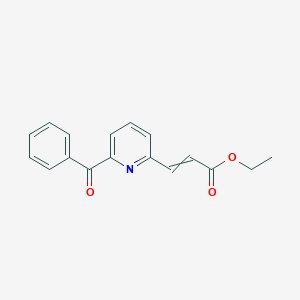
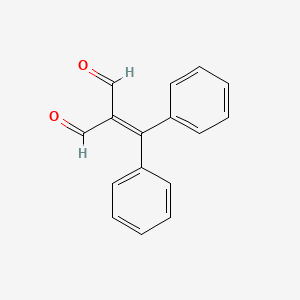
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)
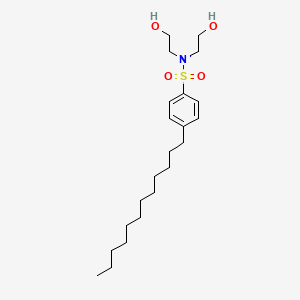
![3,5,5-Trimethyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405163.png)
![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)
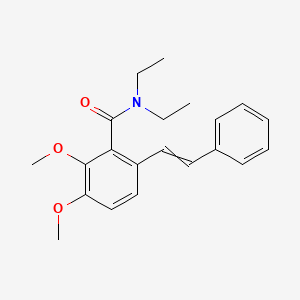
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
